![molecular formula C12H11BrN4O2 B2750525 N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-12-0](/img/structure/B2750525.png)
N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry .Physical And Chemical Properties Analysis
The molecular weight of “N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is 323.15.Scientific Research Applications
COX-2 Inhibition
N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide has shown promising binding affinity with cyclooxygenase-2 (COX-2) protein. COX-2 inhibitors are valuable in managing inflammation, pain, and certain cancers. Further research can explore its potential as a COX-2 inhibitor .
Antitumor Activity
Furan carboxamides, to which this compound belongs, exhibit antitumor properties. Investigating its effects on tumor cell lines could provide insights into its therapeutic potential against cancer .
Antifungal Properties
Furan carboxamides have demonstrated antifungal activity. Researchers could explore N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide’s efficacy against fungal pathogens .
Antimicrobial Applications
Given the broader context of furan carboxamides, this compound might have antimicrobial effects. Evaluating its activity against bacteria and other microorganisms is essential .
Anticancer Investigations
Beyond COX-2 inhibition, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide could be studied for its direct anticancer effects. Cell-based assays and animal models could shed light on its potential in cancer therapy .
Antidiabetic Research
Furan carboxamides have been associated with antidiabetic properties. Researchers might explore whether this compound affects glucose metabolism or insulin sensitivity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)17-5-8(6-17)16-11-3-4-14-7-15-11/h1-4,7-8H,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVRUHTXPLAFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
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